BenchChemオンラインストアへようこそ!

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate

Myeloperoxidase Inflammation Cardiovascular

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate (CAS 695187-21-4, molecular formula C10H8Br2O2, MW 319.98) is an (E)-configured methyl ester of 3,5-dibromocinnamic acid, belonging to the class of halogenated α,β-unsaturated carbonyl compounds. This compound has been profiled in ChEMBL and BindingDB across multiple biological targets, with reported inhibitory activity against human myeloperoxidase (MPO; IC50 1.40 nM) , human eosinophil peroxidase (EPX; IC50 360 nM) , and agonist activity at GPR35 (IC50 2.89 µM).

Molecular Formula C10H8Br2O2
Molecular Weight 319.98 g/mol
Cat. No. B13337027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate
Molecular FormulaC10H8Br2O2
Molecular Weight319.98 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C10H8Br2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+
InChIKeyRNYYKXMGUKTJFJ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate: Key Properties, CAS 695187-21-4, and Multi-Target Activity Profile for Research Procurement


Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate (CAS 695187-21-4, molecular formula C10H8Br2O2, MW 319.98) is an (E)-configured methyl ester of 3,5-dibromocinnamic acid, belonging to the class of halogenated α,β-unsaturated carbonyl compounds . This compound has been profiled in ChEMBL and BindingDB across multiple biological targets, with reported inhibitory activity against human myeloperoxidase (MPO; IC50 1.40 nM) [1], human eosinophil peroxidase (EPX; IC50 360 nM) [1], and agonist activity at GPR35 (IC50 2.89 µM) [2]. Additional binding data include high-affinity interactions with bromodomain-containing proteins BRDT (Kd 3 nM) [3] and CREBBP (Kd 0.390 nM) [4]. The compound features a 3,5-dibromo substitution pattern on the phenyl ring and a methyl ester terminus, distinguishing it from closely related analogs such as the free acid, the ethyl ester, and mono-bromo or non-halogenated cinnamate derivatives.

Why Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate Cannot Be Replaced by Generic Cinnamate Esters or the Free Acid Analog in Peroxidase-Targeted Research


Substitution of Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate with generic cinnamate esters or the corresponding free acid introduces three critical failure points for research continuity. First, the 3,5-dibromo substitution pattern on the phenyl ring is essential for the compound's nanomolar-level MPO inhibition (IC50 1.40 nM) [1]; unsubstituted methyl cinnamate lacks this activity entirely, as MPO inhibition in the cinnamate class requires electron-withdrawing halogen substituents. Second, the methyl ester terminus provides distinct physicochemical properties (estimated logP ~3.5) versus the free acid (CAS 202982-74-9, estimated logP ~2.8), affecting membrane permeability and target engagement in cell-based assays . Third, the compound's dual MPO/EPX inhibitory profile combined with bromodomain binding activity (BRDT Kd 3 nM, CREBBP Kd 0.390 nM) [2] represents a polypharmacological fingerprint not replicated by mono-bromo analogs (e.g., methyl 3-(4-bromophenyl)acrylate, CAS 3650-78-0) or the ethyl ester homolog (CAS 352288-41-6), which have not been profiled against these targets. Simply interchanging to a structurally similar analog risks losing the specific target engagement profile documented for this compound.

Quantitative Differentiation Evidence for Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate: MPO, EPX, GPR35, and Bromodomain Target Profiling vs. Structural Analogs and Reference Inhibitors


Recombinant Human MPO Inhibition: Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate vs. Clinical-Stage MPO Inhibitor AZD4831

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate inhibits recombinant human MPO with an IC50 of 1.40 nM in an aminophenyl fluorescein-based assay [1], demonstrating potency comparable to the clinical-stage irreversible MPO inhibitor AZD4831 (Mitiperstat), which has a reported IC50 of 1.5 nM . However, the target compound exhibits a markedly different activity profile in a cellular context: against PMA-induced MPO in intact human neutrophils, it shows an IC50 of only 42,000 nM (42 µM) [1], a >30,000-fold reduction in apparent potency that contrasts with AZD4831's sustained activity in cellular and in vivo models . This divergent cellular-to-biochemical potency ratio suggests that the target compound's MPO engagement is highly context-dependent, potentially offering a tool for discriminating between recombinant and neutrophil-derived MPO pharmacology.

Myeloperoxidase Inflammation Cardiovascular

Eosinophil Peroxidase (EPX) Inhibition: Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate vs. Aminopyridine 2

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate inhibits human EPX bromination activity with an IC50 of 360 nM, measured by 3-bromotyrosine formation using tyrosine as substrate with 10-minute incubation [1]. This potency is comparable to Aminopyridine 2 (MPO inhibitor AP-2), which inhibits eosinophil peroxidase with an IC50 of 290 nM (0.29 µM) . However, while Aminopyridine 2 is reported to show no apparent activity against other oxidases , the target compound additionally inhibits MPO (IC50 1.40 nM recombinant, IC50 1 nM MPO chlorination activity) [1], providing a dual MPO/EPX inhibition profile. The 2-(phenylamino)aceto-hydrazide class represents more potent EPX inhibitors (IC50 down to 10 nM) [2], confirming that the target compound occupies a moderate EPX potency range suitable for tool compound applications rather than high-throughput screening for ultra-potent EPX inhibitors.

Eosinophil Peroxidase Asthma Inflammatory Disease

GPR35 Agonist Activity: Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate vs. Zaprinast Reference Agonist

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate exhibits agonist activity at human GPR35 with an IC50 of 2,890 nM (2.89 µM) in a cell desensitization assay using HT-29 cells against 1 µM zaprinast stimulation [1]. This potency is approximately 3.4-fold weaker than zaprinast itself, which acts as a GPR35 agonist with an EC50 of 840 nM at the human receptor . The target compound's GPR35 activity is modest compared to optimized synthetic GPR35 agonists such as GPR35 agonist 3 (EC50 1.4 µM) [2] and GPR35 agonist 1 (EC50 5.8 nM) [3]. However, the combination of GPR35 agonist activity with the compound's MPO/EPX inhibitory profile is a distinctive polypharmacological feature not shared by reference GPR35 ligands like zaprinast (which primarily targets PDE5/PDE6 with GPR35 as a secondary activity) . This unique multi-target profile may be relevant for research into GPR35's role in inflammatory signaling where peroxidase pathways are also implicated.

GPR35 GPCR Immunology

Bromodomain Binding Profile (BRDT and CREBBP): A Distinctive Epigenetic Targeting Feature Not Shared by Simple Cinnamate Analogs

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate demonstrates high-affinity binding to two bromodomain-containing proteins: BRDT bromodomain 2 with a Kd of 3 nM (Bromoscan assay, bacterial expression system) [1] and CREBBP with a Kd of 0.390 nM (ITC assay) [2]. This bromodomain binding activity is structurally unexpected for a simple cinnamate ester scaffold and is not reported for closely related analogs such as the free acid (CAS 202982-74-9), the ethyl ester (CAS 352288-41-6), or the mono-bromo analog methyl 3-(4-bromophenyl)acrylate (CAS 3650-78-0) [3]. The 3,5-dibromo substitution pattern on the phenyl ring, combined with the α,β-unsaturated ester moiety, appears to create a unique pharmacophore that engages the acetyl-lysine binding pocket of bromodomains. The sub-nanomolar CREBBP affinity (Kd 390 pM) places this compound among high-affinity bromodomain ligands, while nanomolar BRDT binding suggests potential selectivity within the BET family.

Bromodomain Epigenetics Chemical Probe

Dual MPO Chlorination and Peroxidation Activity: Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate vs. MPO-IN-28

Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate inhibits both the chlorination activity of MPO (IC50 1 nM, using NaCl substrate and aminophenyl fluorescein detection) [1] and the peroxidation activity of recombinant human MPO (IC50 1.40 nM) [2]. This dual inhibition of MPO's two catalytic cycles—the halogenation cycle (producing HOCl) and the peroxidase cycle—distinguishes it from MPO-IN-28, which inhibits MPO with an IC50 of 44 nM but has not been specifically profiled for chlorination vs. peroxidation differential activity. The target compound's approximately 44-fold greater potency against MPO chlorination (IC50 1 nM) compared to MPO-IN-28's overall MPO inhibition (IC50 44 nM) in biochemically distinct assays suggests differential engagement with MPO's catalytic intermediates, although direct head-to-head comparison under identical assay conditions is not available.

Myeloperoxidase Chlorination Oxidative Stress

Recommended Research and Procurement Application Scenarios for Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate Based on Quantitative Differentiation Evidence


Dual MPO/EPX Peroxidase Probe for Inflammatory Disease Mechanism Studies

This compound is best deployed as a biochemical tool for investigating the coordinated roles of neutrophil-derived MPO and eosinophil-derived EPX in inflammatory pathologies such as asthma, COPD, and cardiovascular disease. Its nanomolar MPO potency (IC50 1.40 nM recombinant, IC50 1 nM chlorination) combined with moderate EPX inhibition (IC50 360 nM) [1] provides a dual-peroxidase inhibition profile not available from selective inhibitors like AZD4831 (MPO-selective) or Aminopyridine 2 (dual MPO/EPX but with different potency ratios and no bromodomain activity) . Researchers should note the >30,000-fold drop in cellular MPO potency (IC50 42 µM in human neutrophils) [1], which limits utility in intact-cell assays but makes it ideal for cell-free biochemical reconstitution experiments where both peroxidases are present.

Epigenetic Chemical Probe Development Leveraging BRDT/CREBBP Bromodomain Affinity

The sub-nanomolar CREBBP binding affinity (Kd 0.390 nM) and nanomolar BRDT bromodomain 2 binding (Kd 3 nM) [2] position this compound as a structurally unique starting scaffold for bromodomain-directed chemical probe development. Unlike canonical bromodomain inhibitors (e.g., JQ1, I-BET762) which are typically nitrogen-rich heterocycles, this compound's cinnamate ester scaffold with 3,5-dibromo substitution represents a chemically distinct pharmacophore for acetyl-lysine binding pocket engagement. Medicinal chemistry teams can use this compound for fragment-based or structure-guided optimization of bromodomain ligands with potentially novel intellectual property space, while simultaneously retaining the α,β-unsaturated ester as a covalent warhead or derivatization handle.

Synthetic Building Block for Diversification via Cross-Coupling Chemistry

The 3,5-dibromo substitution pattern on the phenyl ring provides two chemically equivalent aryl bromide handles for sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions [1]. This enables systematic diversification of the phenyl ring while retaining the (E)-acrylate ester core, a synthetic advantage not available from unsubstituted methyl cinnamate, mono-bromo analogs (which offer only one coupling site), or the free acid (which requires ester protection prior to coupling). Procurement for synthetic chemistry applications should specify the (E)-stereochemistry to ensure reproducible cross-coupling outcomes, as the (Z)-isomer may exhibit different reactivity in palladium-mediated transformations.

GPR35-Associated Inflammation Research Requiring Multi-Target Pharmacological Fingerprinting

For research groups studying GPR35's role in inflammatory bowel disease, metabolic disorders, or cardiovascular pathology where peroxidase pathways are concurrently activated, this compound's combined GPR35 agonist activity (IC50 2.89 µM) [3] with nanomolar MPO inhibition provides a unique multi-target pharmacological fingerprint. It is not recommended as a primary GPR35 agonist (zaprinast EC50 840 nM or GPR35 agonist 1 EC50 5.8 nM are more appropriate for GPR35-selective studies) , but rather as a tool for probing the functional consequences of simultaneous GPR35 activation and peroxidase inhibition—a pharmacological scenario not achievable with single-target reference compounds.

Quote Request

Request a Quote for Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.